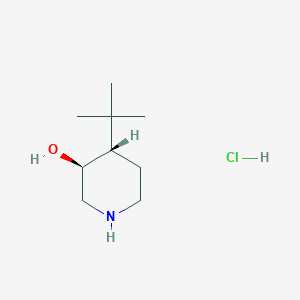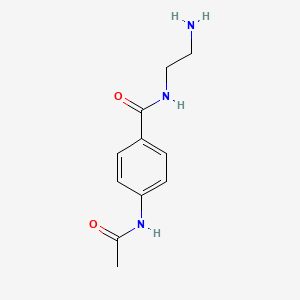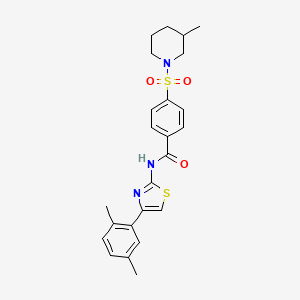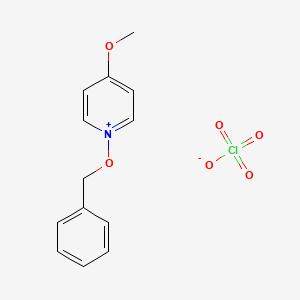![molecular formula C18H18N4OS B3005218 6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415569-41-2](/img/structure/B3005218.png)
6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[5-(5-Methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural and Optical Characteristics
Pyridine derivatives, including those structurally similar to the compound , have been studied for their structural and optical characteristics. For instance, Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, optical, and diode characteristics of two pyridine derivatives, revealing their monoclinic polycrystalline nature and estimating two indirect allowed optical energy gaps for each compound. Such findings are significant for understanding the optical functions of these compounds in various applications (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Structure
The synthesis and molecular structure of pyridine derivatives have been a subject of interest in research. Aly (2006) worked on synthesizing polyfunctionally substituted pyrazolonaphthyridine and other derivatives, which is relevant to understanding the synthesis pathways and structural possibilities of pyridine derivatives (Aly, 2006).
Applications in Photovoltaic Devices
Research has also explored the application of pyridine derivatives in photovoltaic devices. Gupta et al. (2015) designed solution-processable small molecules containing pyridine derivatives for use in bulk-heterojunction solar cells, demonstrating their potential in renewable energy technologies (Gupta et al., 2015).
Corrosion Inhibition
Studies have also investigated the use of pyridine derivatives as corrosion inhibitors. For example, Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and investigated their effect on corrosion of mild steel, highlighting the potential of these compounds in protecting metals from corrosion (Dandia, Gupta, Singh, & Quraishi, 2013).
Antimicrobial and Antifungal Activities
Another area of application for pyridine derivatives is in the development of antimicrobial and antifungal agents. Research by Al-Omran, El-Khair, and Mohareb (2002) on benzotriazole derivatives, which include pyridine structures, demonstrated their potential as effective antimicrobial and antifungal agents (Al-Omran, El-Khair, & Mohareb, 2002).
Future Directions
Properties
IUPAC Name |
6-[5-(5-methylthiophene-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-12-2-4-16(24-12)18(23)22-10-14-8-21(9-15(14)11-22)17-5-3-13(6-19)7-20-17/h2-5,7,14-15H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDHOFCPXMUVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)
![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)




![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3005152.png)


![1-(4-methylphenyl)-N-[(5-methylthiophen-2-yl)methyl]methanamine](/img/structure/B3005158.png)
